molecular formula C23H29FN4O3S B2972174 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide CAS No. 1189917-11-0

2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide

Cat. No. B2972174
CAS RN: 1189917-11-0
M. Wt: 460.57
InChI Key: GWRXXEXQKPLHLA-UHFFFAOYSA-N
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Description

2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide is a useful research compound. Its molecular formula is C23H29FN4O3S and its molecular weight is 460.57. The purity is usually 95%.
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Scientific Research Applications

Neurological Receptor Activity

A study by Partyka et al. (2017) explored a series of azinesulfonamides, including compounds similar to the one , for their affinity for dopaminergic D2 and serotoninergic 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. These compounds have potential applications in antipsychotic and antidepressant properties, particularly in the treatment of disorders related to these receptors (Partyka et al., 2017).

Polymorphism Control in Pharmaceutical Compounds

Takeguchi et al. (2015) discussed the importance of controlling polymorphism in compounds like ASP3026, a close relative of the compound . Polymorphism can significantly impact the physical and chemical properties of pharmaceutical compounds, affecting their efficacy and stability (Takeguchi et al., 2015).

Anticancer Potential

Research by Rehman et al. (2018) on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, structurally similar to the compound , indicated their potential as anticancer agents. These compounds were found to have significant inhibitory effects on cancer cell growth, suggesting their utility in cancer treatment (Rehman et al., 2018).

Antimicrobial Activity

Vinaya et al. (2009) synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine, which is structurally related to the compound , and evaluated them for antimicrobial activity. These compounds showed significant potency against various bacterial and fungal pathogens, highlighting their potential in treating infectious diseases (Vinaya et al., 2009).

Anticonvulsant Activity

Kamiński et al. (2015) studied compounds with structural similarities to the compound for their anticonvulsant activity. These compounds demonstrated effectiveness in various seizure models, suggesting their potential application in the treatment of epilepsy and related disorders (Kamiński et al., 2015).

Alzheimer’s Disease Treatment

Rehman et al. (2018) also synthesized N-substituted derivatives of a compound structurally similar to the one for evaluating as drug candidates for Alzheimer's disease. These compounds were tested for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer's treatment (Rehman et al., 2018).

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O3S/c24-20-8-3-2-7-19(20)17-26-23(29)18-10-15-27(16-11-18)22-21(9-6-12-25-22)32(30,31)28-13-4-1-5-14-28/h2-3,6-9,12,18H,1,4-5,10-11,13-17H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRXXEXQKPLHLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-[3-(4-ethylpiperazin-1-yl)propyl]propanamide

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